Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate
Description
Dimethyl 3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate is a complex ester derivative featuring a central propane-1,3-diyl core modified with multiple functional groups. Its structure includes:
- Cbz (carbobenzyloxy) protecting group: Commonly used in peptide synthesis to protect amines .
- Methoxy-3-oxopropoxy methyl side chains: These ester-linked groups enhance solubility and serve as reactive handles for further derivatization.
- Symmetrical dipropanoate framework: Provides structural rigidity and influences physicochemical properties like hydrophobicity and crystallinity.
Properties
Molecular Formula |
C24H35NO11 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropoxy)-2-[(3-methoxy-3-oxopropoxy)methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate |
InChI |
InChI=1S/C24H35NO11/c1-30-20(26)9-12-33-16-24(17-34-13-10-21(27)31-2,18-35-14-11-22(28)32-3)25-23(29)36-15-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3,(H,25,29) |
InChI Key |
MRSVCIMSRAURLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCC(COCCC(=O)OC)(COCCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate involves multiple steps. One common synthetic route includes the protection of amino groups with Cbz (carbobenzyloxy) and the subsequent esterification of the propanoate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Chemical Reactions Analysis
Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Cbz protecting group, revealing the free amino groups.
Substitution: The methoxy-oxopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen in the presence of palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate involves its interaction with specific molecular targets. The Cbz-amino group can interact with enzymes or receptors, modulating their activity. The methoxy-oxopropoxy groups may facilitate the compound’s binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of Cbz-protected amines and ester-rich branches. Below is a comparison with structurally analogous molecules:
Research Findings and Methodological Insights
Spectroscopic and Crystallographic Data
- NMR and X-ray Analysis : and emphasize the use of ¹H/¹³C NMR and X-ray crystallography to confirm structures, a methodology applicable to the target compound .
- Chromatographic Purification : Both triazine derivatives () required gradient elution (CH₂Cl₂/EtOAc) for purification, suggesting similar challenges for the target compound’s isolation .
Computational Similarity Assessment
and highlight the use of molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients to quantify structural similarity. For example:
- The target compound’s ester-rich backbone may align with iodinated benzoic acids () in hydrophobicity but differ in electronic profiles due to iodine’s polarizability .
Biological Activity
Dimethyl 3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate is a complex organic compound with significant potential in medicinal chemistry and polymer science. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of Dimethyl 3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate is , with a molecular weight of approximately 513.53 g/mol. The compound features:
- Dimethyl ester group
- Amino group protected by a carbobenzyloxy (Cbz) moiety
- Methoxy and oxopropoxy groups enhancing solubility and reactivity
Synthesis
The synthesis of this compound involves multiple steps, including:
- Protection of the amino group using Cbz.
- Esterification of propanoate groups.
- Purification to achieve desired yield and purity.
Common reagents include organic solvents and catalysts to facilitate the reactions .
Biological Activity
The biological activity of Dimethyl 3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate is primarily attributed to its amino functionality. Compounds with amino groups often exhibit significant pharmacological properties. Key biological activities include:
- Antimicrobial properties : Potential against various bacterial strains.
- Enzyme inhibition : Possible modulation of enzyme activity via interaction with active sites.
Further studies are necessary to elucidate specific mechanisms and therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with enzymes or receptors , modulating their activity.
- Binding to biological macromolecules , influencing biochemical pathways.
The methoxy and oxopropoxy groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Dimethyl 3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-butyl 3,3'-(2-amino) dipropanoate | Contains tert-butyl groups | Enhanced solubility |
| Di-tert-butyl 3,3'((2-amino) dipropanoate | Similar core structure | Increased steric hindrance |
| Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine | Multiple ether linkages | Versatile building block |
These compounds share functionalities but differ in reactivity and applications due to their unique structural features .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of Dimethyl 3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate in various fields:
- Medicinal Chemistry : Exploration of its role as a drug candidate targeting specific diseases.
- Polymer Science : Utilization as a building block for dendronized polymers with enhanced properties.
Research indicates that compounds with similar structures have shown promising results in preclinical trials for antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
